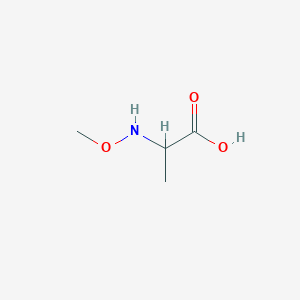
acetic acid;palladium;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;palladium;1,10-phenanthroline is a coordination compound that involves the interaction of acetic acid, palladium, and 1,10-phenanthroline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;palladium;1,10-phenanthroline typically involves the reaction of palladium acetate with 1,10-phenanthroline in an appropriate solvent. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
For example, the reaction of palladium acetate with 1,10-phenanthroline in acetonitrile can yield the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;palladium;1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions where 1,10-phenanthroline can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other nitrogen-containing ligands or carboxylates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) complexes, while reduction reactions could produce palladium(0) species .
Scientific Research Applications
Acetic acid;palladium;1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;palladium;1,10-phenanthroline involves the coordination of palladium with 1,10-phenanthroline, which stabilizes the palladium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Palladium acetate: A simpler palladium complex without the 1,10-phenanthroline ligand.
1,10-Phenanthroline complexes: Coordination compounds involving 1,10-phenanthroline with other metals such as copper or iron.
Uniqueness
Acetic acid;palladium;1,10-phenanthroline is unique due to the combination of palladium and 1,10-phenanthroline, which imparts specific catalytic and chemical properties not found in simpler palladium or 1,10-phenanthroline complexes .
Properties
Molecular Formula |
C16H16N2O4Pd |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
acetic acid;palladium;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
InChI Key |
AOJKGRISUARYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


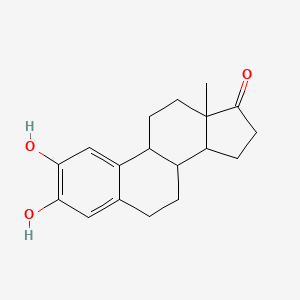
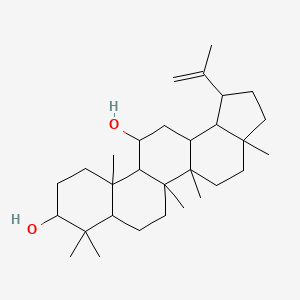
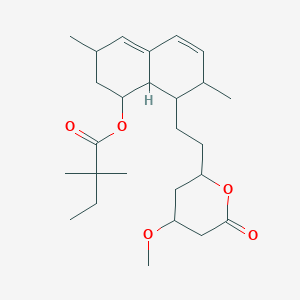
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
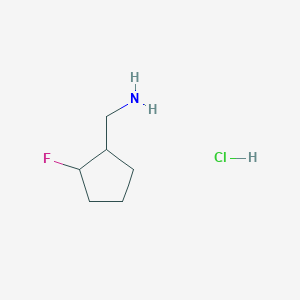
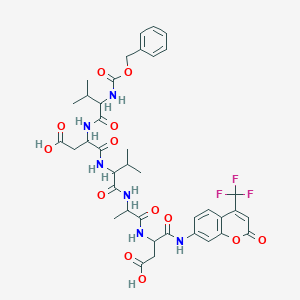
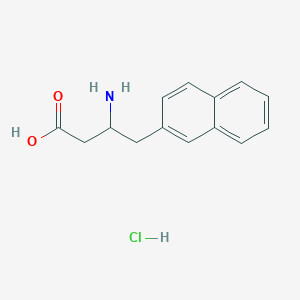
![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)
